6-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Overview
Description
“6-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid” is a chemical compound . It’s a type of pyrazolo[1,5-a]pyrimidine , which is a class of compounds known to exhibit a range of pharmacological effects .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines, the class of compounds to which “this compound” belongs, has been described in various ways in the literature . For instance, one method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent .Molecular Structure Analysis
The molecular formula of “this compound” is C10H10N4O2. The molecular weight is 218.21 g/mol.Chemical Reactions Analysis
Pyrimidines, including “this compound”, can undergo various chemical reactions. For example, they can participate in oxidative annulation reactions .Scientific Research Applications
Chemical Synthesis and Reactivity
The chemical structure of 6-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is closely related to various pyrazolo[1,5-a]pyrimidine derivatives, which have been extensively studied for their reactivity and potential in synthesizing diverse heterocyclic compounds. For instance, the reactivity of 3-substituted-6-acetyl-7-carbethoxypyrazolo[1,5-a]pyrimidines and 3-substituted-6,7-dicarbethoxypyrazolo[1,5-a]pyrimidines with ethyl 3-ethoxymethylene-2,4-dioxovalerate or ethyl 3-ethoxymethyleneoxaloacetate has been explored, leading to the synthesis of compounds with potential biological activities. This reactivity underscores the versatility of pyrazolo[1,5-a]pyrimidine derivatives in chemical synthesis, offering a pathway to novel compounds (T. Kurihara et al., 1981).
Antimicrobial Activity
The pyrazolo[1,5-a]pyrimidine scaffold is a promising candidate for the development of new antimicrobial agents. For example, methyl-7-aryl(heteryl)-6-(2-thienoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates have been synthesized and evaluated for their antimicrobial activities, demonstrating the potential of pyrazolo[1,5-a]pyrimidine derivatives as antimicrobial compounds (V. L. Gein et al., 2009).
Novel Synthetic Pathways
Innovative synthetic methods have been developed for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, such as the one-pot, acid-promoted synthesis of 6-aminopyrazolo[3,4-d]pyrimidines. This method highlights the efficiency and versatility of synthesizing pyrazolo[1,5-a]pyrimidine derivatives, which could include compounds like this compound, underlining the continuous search for efficient synthetic routes in medicinal chemistry (Ching-Chun Tseng et al., 2019).
Catalysis and Green Chemistry
Research has also focused on the development of regioselective syntheses of pyrazolo[1,5-a]pyrimidine derivatives through environmentally friendly processes. This includes solvent-free conditions and the use of sustainable catalytic methods, reflecting a broader trend in chemical synthesis towards greener and more sustainable practices (J. Quiroga et al., 2008).
Mechanism of Action
Target of Action
The primary target of 6-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, making it an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to apoptosis, or programmed cell death, in tumor cells .
Pharmacokinetics
These properties can influence the bioavailability of the compound, affecting its efficacy as a therapeutic agent .
Result of Action
The result of the action of this compound is a significant inhibition of cell proliferation . This is due to the compound’s ability to induce alterations in cell cycle progression and trigger apoptosis within cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors It’s important to note that factors such as pH, temperature, and the presence of other molecules can potentially impact the action of the compound.
Future Directions
Biochemical Analysis
Biochemical Properties
6-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with specific kinases, which are enzymes that catalyze the transfer of phosphate groups. These interactions can influence the activity of the kinases, thereby affecting various signaling pathways within the cell . Additionally, this compound can bind to certain proteins, altering their conformation and function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression patterns. This can result in altered cellular metabolism, affecting the overall function and health of the cell.
Molecular Mechanism
The molecular mechanism of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it can bind to the active site of an enzyme, inhibiting its activity. This inhibition can lead to downstream effects on various biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to changes in its effectiveness. Long-term effects on cellular function have also been observed, with prolonged exposure resulting in altered cellular responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function . Threshold effects have been observed, where a certain dosage is required to elicit a response. Additionally, high doses can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, it can act as a substrate for certain enzymes, leading to the production of specific metabolites. These interactions can have downstream effects on overall metabolic processes within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. It can be transported by specific transporters or binding proteins, affecting its localization and accumulation within the cell . These transport mechanisms can influence the compound’s effectiveness and its ability to reach target sites within the cell.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall function within the cell.
Properties
IUPAC Name |
6-amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c11-6-3-12-9-7(10(15)16)8(5-1-2-5)13-14(9)4-6/h3-5H,1-2,11H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPQUTUFRXGEQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3C=C(C=NC3=C2C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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